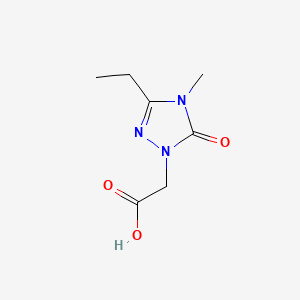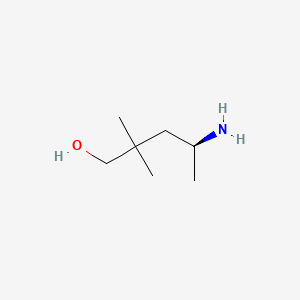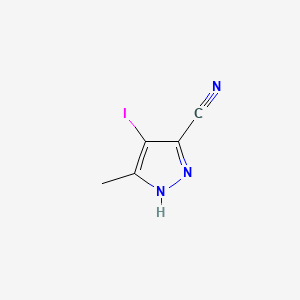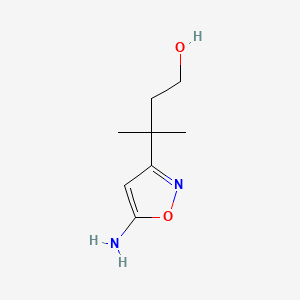
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid, also known as DMPA, is a versatile organic compound with a wide range of applications in scientific research. DMPA is a carboxylic acid with a molecular formula of C7H11NO3 and a molecular weight of 167.17 g/mol. It is a white crystalline solid with a melting point of 110-112 °C and a boiling point of 211-213 °C. DMPA has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology.
科学研究应用
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology. It is used in the synthesis of various organic compounds, such as peptides, amines, and heterocyclic compounds. In biochemistry, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid is used as a substrate for enzymes and as a reagent in the synthesis of proteins. In pharmacology, it is used to study the effects of drugs on the human body. In physiology, it is used to study the effects of hormones and other biochemical compounds on the human body.
作用机制
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid works by binding to certain enzymes and proteins in the body, which affects the activity of these proteins and enzymes. It has been shown to inhibit the activity of the enzyme acetylcholine esterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to reduce the levels of cortisol, which can lead to improved stress levels and improved sleep. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to reduce inflammation, which can lead to improved overall health.
实验室实验的优点和局限性
The use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for laboratory experiments. Additionally, it is relatively non-toxic and has a low boiling point, which makes it suitable for use in a variety of laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
未来方向
There are a number of potential future directions for the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in scientific research. One potential direction is the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in drug design and development. 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to synthesize novel drugs with improved pharmacological properties. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of drugs on the human body, which could lead to the development of more effective treatments for a variety of diseases and disorders. Finally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of hormones and other biochemical compounds on the human body, which could lead to a better understanding of the physiological processes that govern human health.
合成方法
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid can be synthesized through a variety of methods, including the Fischer esterification, the Claisen-Schmidt condensation, and the Michael addition. The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. The Claisen-Schmidt condensation is a reaction of two esters in the presence of an acid catalyst. The Michael addition is a reaction of an activated alkene with an α,β-unsaturated carbonyl compound. All of these methods can be used to synthesize 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid.
属性
IUPAC Name |
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4-5(3-6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESOVZCPGBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)

![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)


![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)
![tert-butyl 2-ethynyl-7-oxo-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B6605340.png)
![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)